![molecular formula C22H16N2O4 B3032853 4-[N-(3-benzoxazol-2-ylphenyl)carbamoyl]phenyl acetate CAS No. 5770-23-0](/img/no-structure.png)

4-[N-(3-benzoxazol-2-ylphenyl)carbamoyl]phenyl acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

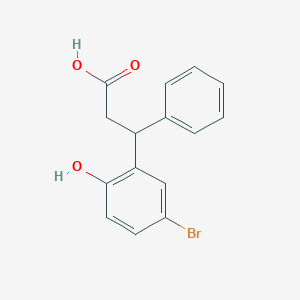

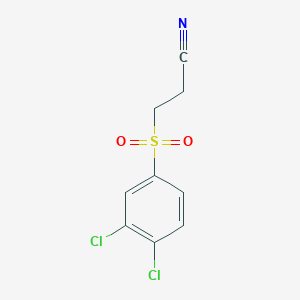

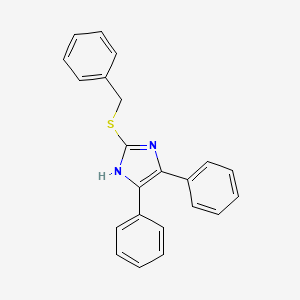

“4-[N-(3-benzoxazol-2-ylphenyl)carbamoyl]phenyl acetate” is a chemical compound with the molecular formula C22H16N2O4 . It has a molecular weight of 372.4 g/mol.

Synthesis Analysis

Benzoxazole derivatives can be synthesized using 2-aminophenol as a precursor . The 2,4,6-trihydroxy benzoic acid-catalyzed synthesis of 2-phenyl benzoxazole from the oxidative coupling of 2-aminophenol and benzylamine under an O2 atmosphere has been reported .Molecular Structure Analysis

The molecular structure of “this compound” consists of 22 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, and 4 oxygen atoms .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Applications

- The compound has been utilized in the synthesis of bridged 3-benzazepine derivatives, exploring conformational restrictions for dopamine analogues (Gentles, Middlemiss, Proctor, & Sneddon, 1991).

- It has also been involved in the development of PPARgamma agonists, demonstrating antidiabetic activity in rodent models, indicating its potential in medicinal chemistry applications (Cobb et al., 1998).

Photophysical Study and Luminescence

- Rhenium(I) phenanthroline complexes containing benzoxazol-2-ylidene ligands have been synthesized, highlighting the compound's role in photophysical studies (Ko, Ng, & Yiu, 2012).

- Investigation into the photophysical properties of alanine derivatives with substituents in the phenyl ring, demonstrating its significance in photochemistry (Guzow et al., 2005).

Antimicrobial and Antitumor Activities

- Novel biological compounds synthesized using this compound have been examined for antibacterial effects, showing its relevance in developing antimicrobial agents (Maru, Patel, & Yadav, 2015).

- Antitumor activity evaluation of benzothiazole derivatives, where this compound played a key role in the creation of potential cancer treatments (Yurttaş, Tay, & Demirayak, 2015).

Miscellaneous Applications

- Its derivatives have been synthesized and characterized for their potential as aldose reductase inhibitors, showcasing its application in the treatment of diabetic complications (Ali et al., 2012).

- The compound has been used in the synthesis of medium-sized heterocycles, contributing to the field of organic chemistry (Masuoka, Asako, Goto, & Noguchi, 1986).

Wirkmechanismus

While the specific mechanism of action for “4-[N-(3-benzoxazol-2-ylphenyl)carbamoyl]phenyl acetate” is not found in the search results, benzoxazole is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas . It exhibits a high possibility of broad substrate scope and functionalization to offer several biological activities .

Zukünftige Richtungen

Benzoxazole derivatives have been extensively used in drug discovery and exhibit a high possibility of broad substrate scope and functionalization . Therefore, the future directions for “4-[N-(3-benzoxazol-2-ylphenyl)carbamoyl]phenyl acetate” could involve further exploration of its potential biological activities and applications in medicinal, pharmaceutical, and industrial areas.

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-[N-(3-benzoxazol-2-ylphenyl)carbamoyl]phenyl acetate involves the reaction of 4-aminophenyl acetate with 3-benzoxazol-2-ylphenyl isocyanate in the presence of a suitable solvent and catalyst.", "Starting Materials": [ "4-aminophenyl acetate", "3-benzoxazol-2-ylphenyl isocyanate", "Suitable solvent", "Catalyst" ], "Reaction": [ "Dissolve 4-aminophenyl acetate in a suitable solvent.", "Add 3-benzoxazol-2-ylphenyl isocyanate to the solution.", "Add a suitable catalyst to the reaction mixture.", "Stir the reaction mixture at a suitable temperature for a suitable time.", "Isolate the product by filtration or extraction.", "Purify the product by recrystallization or chromatography." ] } | |

CAS-Nummer |

5770-23-0 |

Molekularformel |

C22H16N2O4 |

Molekulargewicht |

372.4 g/mol |

IUPAC-Name |

[4-[[3-(1,3-benzoxazol-2-yl)phenyl]carbamoyl]phenyl] acetate |

InChI |

InChI=1S/C22H16N2O4/c1-14(25)27-18-11-9-15(10-12-18)21(26)23-17-6-4-5-16(13-17)22-24-19-7-2-3-8-20(19)28-22/h2-13H,1H3,(H,23,26) |

InChI-Schlüssel |

DCXBWVDZBXMWCN-UHFFFAOYSA-N |

SMILES |

CC(=O)OC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4O3 |

Kanonische SMILES |

CC(=O)OC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4O3 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]ethyl}-1,3-thiazolidine-2,4-dione](/img/structure/B3032778.png)

dioxo-lambda~6~-sulfane](/img/structure/B3032781.png)

![2-Benzylsulfanyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B3032786.png)